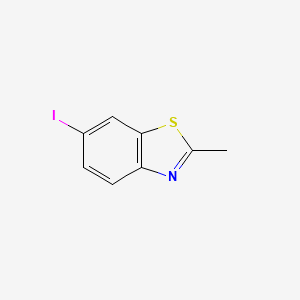

6-Iodo-2-methyl-1,3-benzothiazole

Description

6-Iodo-2-methyl-1,3-benzothiazole (CAS: 68867-20-9) is a halogenated benzothiazole derivative with the molecular formula C₈H₆INS and a molecular weight of 275.107 g/mol. Its structure consists of a benzothiazole core substituted with an iodine atom at the 6-position and a methyl group at the 2-position . The compound crystallizes in the monoclinic space group P2₁/c with well-defined halogen bonding (C–I⋯N) and π–π interactions (centroid–centroid distance = 3.758 Å), forming supramolecular chains stabilized by secondary interactions .

Synthetic routes to this compound typically involve iodination of pre-functionalized benzothiazoles, with crystallization achieved via slow evaporation of dichloromethane solutions . X-ray diffraction studies confirm its near-planar geometry, with the iodine atom deviating only 0.075 Å from the mean benzothiazole plane . The SHELX software suite (e.g., SHELXL97) has been instrumental in refining its crystal structure, highlighting the reliability of modern crystallographic tools for small-molecule analysis .

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXGKAZJAUWMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Halogen Bonding Strength : The 6-iodo substitution in this compound enables stronger halogen bonding (C–I⋯N) compared to 2-iodobenzothiazole, where iodine’s position reduces directional interactions .

Q & A

Q. What challenges arise in the structural elucidation of halogenated benzothiazole derivatives using SC-XRD?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.